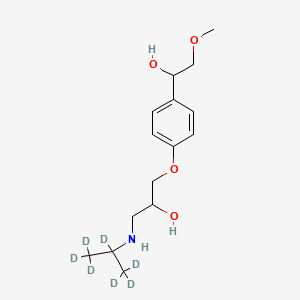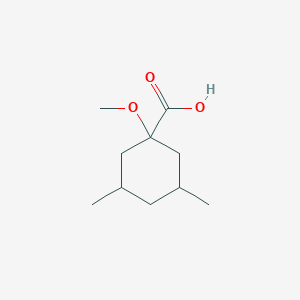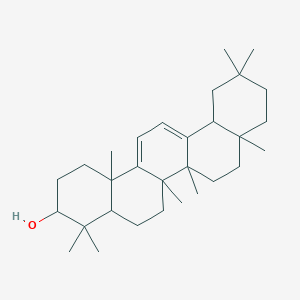![molecular formula C20H24O6 B12310729 [(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)
[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」は、独自の構造を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」の合成は、通常、複数段階の有機反応を伴います。プロセスは、コアシクロデカ[b]フラン構造の調製から始まり、アルドール縮合、酸化、エステル化などのさまざまな化学反応を通じて、メチリデン、オキソ、ヒドロキシル基を導入します。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業的生産方法
この化合物の工業的生産には、品質と効率の一貫性を確保するために、連続フローリアクターを使用した大規模合成が含まれる場合があります。反応パラメータの監視と制御のための自動システムの使用は、合成プロセスのスケーラビリティと再現性を向上させることができます。
化学反応の分析
反応の種類
化合物「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化することができます。
還元: オキソ基は、アルコールを形成するために還元することができます。
置換: フラン環は、求電子置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの求電子剤が含まれます。温度、pH、溶媒選択などの反応条件は、反応経路を制御し、所望の生成物を得るために重要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はカルボン酸をもたらす可能性がありますが、オキソ基の還元はアルコールをもたらす可能性があります。
科学研究への応用
化合物「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、生体分子と相互作用することができ、創薬および開発のための潜在的な候補になります。
医学: この化合物は、抗炎症作用や抗菌作用などの薬理作用を示す可能性があり、治療への応用を探求できます。
産業: その化学的安定性と反応性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
The compound “[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate” has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させて下流の効果を引き起こす可能性があります。たとえば、炎症に関与する特定の酵素の活性を阻害し、炎症メディエーターの産生を減少させる可能性があります。
類似化合物との比較
類似化合物
マロン酸ジエチル: マロン酸のジエチルエステル、バルビツール酸などの化合物の合成に使用されます.
アダパレン関連化合物E: アダパレンに関連する化合物で、医薬品に用いられます.
独自性
「[(6Z,10Z)-6,10-ジメチル-3-メチリデン-2-オキソ-3a,4,5,8,9,11a-ヘキサヒドロシクロデカ[b]フラン-4-イル] 5-ヒドロキシ-2,5-ジヒドロフラン-3-カルボン酸エステル」の独自性は、その複雑な構造にあります。この構造は、複数の官能基と環を組み合わせることで、多様な化学反応性と潜在的な応用を提供します。さまざまな化学反応を起こし、生体分子と相互作用する能力により、研究開発のための貴重な化合物となっています。
特性
分子式 |
C20H24O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3/b11-7-,12-6- |
InChIキー |
GWPLGGJNZWWQIB-ADUATRDFSA-N |
異性体SMILES |
C/C/1=C/C2C(C(C/C(=C\CC1)/C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 |
正規SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
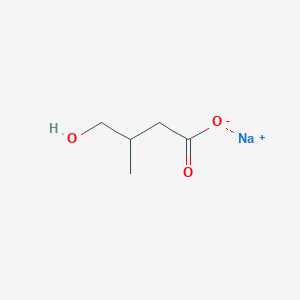

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
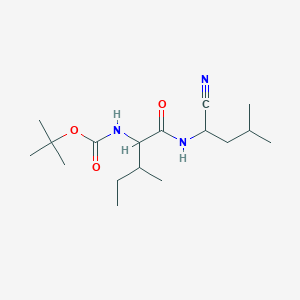
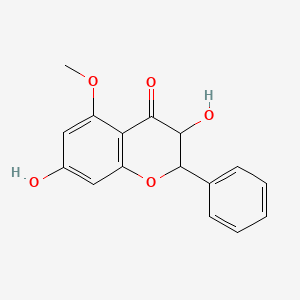
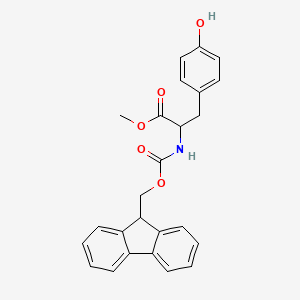
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
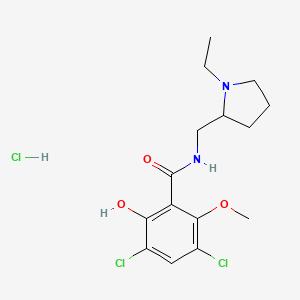
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

